REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9]2)=[N:4]1)[CH3:2].[Br:12]Br.O>C(O)C>[CH2:1]([N:3]1[C:11]([Br:12])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9]2)=[N:4]1)[CH3:2]
|
Name
|
|
Quantity
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2.32 g
|
Type
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reactant
|
Smiles
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C(C)N1N=C2C=CC=CC2=C1
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Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
After stirring at 0° C. for 10 min. and at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with aq. sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and aq. sodium bicarbonate
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Type
|
EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (3×)
|
Type
|
WASH
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Details
|
The combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |